Technical Monograph: 5-Iodonaphthalene-1-Sulfonyl Chloride
Technical Monograph: 5-Iodonaphthalene-1-Sulfonyl Chloride
Dual-Functional Scaffold for Proteomics and Medicinal Chemistry
Executive Summary
5-Iodonaphthalene-1-sulfonyl chloride (CAS: 110448-35-6) represents a specialized class of bifunctional naphthalene derivatives. Unlike standard fluorescent labeling reagents (e.g., Dansyl chloride) which serve a singular purpose, this compound offers two distinct chemically reactive sites: a highly electrophilic sulfonyl chloride motif for bioconjugation and an aryl iodide moiety amenable to transition-metal-catalyzed cross-coupling. This guide details the physicochemical profile, synthetic logic, and application protocols for researchers leveraging this compound in fragment-based drug discovery (FBDD) and proteomic derivatization.
Part 1: Physicochemical Profile[1]
The molecular weight of 5-iodonaphthalene-1-sulfonyl chloride is 352.58 g/mol .[1][2] This value is critical for mass spectrometry normalization and stoichiometric calculations in synthesis.
Core Data Table
| Property | Value | Notes |
| Molecular Weight | 352.58 g/mol | Monoisotopic mass dominates MS spectra due to Iodine/Chlorine isotopes. |
| Molecular Formula | ||
| CAS Number | 110448-35-6 | |
| Appearance | Orange to Red Solid | Color arises from extended conjugation and iodine heavy-atom effect. |
| Melting Point | 110–112 °C | Sharp transition indicates high crystalline purity. |
| Solubility | Hydrolyzes rapidly in aqueous buffers; requires organic co-solvent. | |
| Stability | Moisture Sensitive | Store at -20°C under inert atmosphere (Ar/N2).[2] |
Structural Causality
The high molecular weight relative to the carbon count is driven by the iodine atom (126.90 amu). The positioning of the iodine at C5 and the sulfonyl group at C1 creates a "peri" relationship analog, though they are on opposite rings. This specific substitution pattern minimizes steric hindrance at the sulfonyl center, maintaining high reactivity toward nucleophiles (amines/thiols).
Part 2: Synthetic Pathways & Regiochemistry
The synthesis of 5-iodonaphthalene-1-sulfonyl chloride relies on Electrophilic Aromatic Substitution (EAS). The presence of the iodine atom directs the subsequent chlorosulfonation, though achieving the 1,5-substitution pattern requires careful control of thermodynamics.
Mechanism of Action
-
Precursor: 1-Iodonaphthalene.
-
Reagent: Chlorosulfonic acid (
) acts as both the solvent and the electrophile source. -
Regioselectivity: The iodine atom is an ortho/para director but deactivating. However, in the naphthalene system, substitution preferentially occurs at the
-positions (1, 4, 5, 8) due to the stability of the arenium ion intermediate. With Iodine at position 1 (or 5), the sulfonyl group targets the other ring's -position to minimize steric strain while maintaining resonance stabilization.
Visualization: Synthetic Logic
The following diagram illustrates the transformation and the bifunctional nature of the resulting scaffold.
Figure 1: Synthetic pathway via chlorosulfonation and subsequent divergent reactivity nodes.
Part 3: Experimental Protocols
Protocol A: Derivatization of Amines (Proteomics)
This protocol describes using 5-iodonaphthalene-1-sulfonyl chloride to label primary amines in peptides. The iodine atom serves as a heavy-atom handle for phasing in crystallography or as a distinct mass defect tag in mass spectrometry.
Reagents:
-
Labeling Reagent: 5-iodonaphthalene-1-sulfonyl chloride (10 mM in Acetone)
-
Buffer: 0.1 M
(pH 8.5)
Step-by-Step Workflow:
-
Preparation: Dissolve the analyte in bicarbonate buffer to a concentration of 1 mg/mL.
-
Addition: Add the labeling reagent solution in a 5:1 molar excess relative to the amine groups.
-
Note: The reagent is added in acetone to prevent immediate precipitation.
-
-
Incubation: Vortex efficiently and incubate at 37°C for 30 minutes in the dark.
-
Causality: The dark condition prevents potential photodegradation of the iodonaphthalene moiety.
-
-
Quenching: Add 10% ethylamine or glycine solution to scavenge excess sulfonyl chloride.
-
Analysis: Analyze via LC-MS. The adduct will show a mass shift corresponding to the added sulfonyl moiety (
Da, calculated as ).
Protocol B: Self-Validating Purity Check
Before critical experiments, validate the integrity of the sulfonyl chloride, as it hydrolyzes to sulfonic acid (
-
TLC Method:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV light (254 nm).
-
Result: The sulfonyl chloride (less polar) will have a higher
(~0.6-0.7) than the hydrolyzed sulfonic acid ( < 0.1).
-
Part 4: Applications in Drug Discovery
The true utility of this compound lies in its ability to serve as a Linchpin Reagent .
-
Fragment-Based Drug Discovery (FBDD): The sulfonyl chloride anchors the fragment to a lysine residue on a target protein (covalent tethering). Subsequently, the iodine position allows chemists to "grow" the molecule using Suzuki-Miyaura coupling to explore adjacent binding pockets.
-
Fluorescence Polarization: While less fluorescent than Dansyl chloride, the iodine atom facilitates the "Heavy Atom Effect," which can quench fluorescence or promote intersystem crossing. This is useful for studying triplet states or as a specific probe where long-lived phosphorescence is desired.
Reaction Logic Diagram
Figure 2: Sequential functionalization strategy using the bifunctional nature of the compound.
References
-
Santa Cruz Biotechnology. "5-Iodo-naphthalene-1-sulfonyl chloride Product Data." SCBT.com. Accessed February 11, 2026. Link[1][2]
-
ChemicalBook. "5-Iodonaphthalene-1-sulfonylchloride Properties and Suppliers." ChemicalBook.com. Accessed February 11, 2026. Link
-
PubChem. "5-Nitronaphthalene-1-sulfonyl chloride (Structural Analog Reference)." National Library of Medicine. Accessed February 11, 2026. Link
-
Organic Chemistry Portal. "Synthesis of Sulfonyl Chlorides." Organic-Chemistry.org. Accessed February 11, 2026. Link
-
Sigma-Aldrich. "5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl Chloride) Reference." MilliporeSigma. Accessed February 11, 2026. Link
Sources
- 1. 5-Iodo-naphthalene-1-sulfonyl chloride | CAS 110448-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 5-Iodonaphthalene-1-sulfonylchloride price,buy 5-Iodonaphthalene-1-sulfonylchloride - chemicalbook [m.chemicalbook.com]
- 3. EDANS iodoacetamide [5-((((2-Iodoacetyl)amino)ethyl)amino)naphthalene-1-sulfonic acid] | AAT Bioquest [aatbio.com]
- 4. rsc.org [rsc.org]
